molecular formula C48H78MgO8 B13836865 Magnesium bis(3,12-dihydroxycholan-24-oate) CAS No. 212505-51-6

Magnesium bis(3,12-dihydroxycholan-24-oate)

Cat. No.: B13836865
CAS No.: 212505-51-6
M. Wt: 807.4 g/mol
InChI Key: KVPZPSPOBQUDPV-QKECBBNCSA-L
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Description

Magnesium bis(3,12-dihydroxycholan-24-oate) is a chemical compound with the molecular formula C48H78MgO8 It is a magnesium salt derivative of 3,12-dihydroxycholan-24-oic acid, a bile acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium bis(3,12-dihydroxycholan-24-oate) typically involves the reaction of 3,12-dihydroxycholan-24-oic acid with a magnesium salt under controlled conditions. The reaction is carried out in an organic solvent, such as methanol or ethanol, at a specific temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of magnesium bis(3,12-dihydroxycholan-24-oate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Magnesium bis(3,12-dihydroxycholan-24-oate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Magnesium bis(3,12-dihydroxycholan-24-oate) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and in the treatment of certain diseases.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of magnesium bis(3,12-dihydroxycholan-24-oate) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Magnesium bis(3,12-dihydroxycholan-24-oate) can be compared with other similar compounds, such as:

    Magnesium bis(3,7-dihydroxycholan-24-oate): Another bile acid derivative with different hydroxylation patterns.

    Magnesium bis(3,12-dihydroxy-5-cholan-24-oate): A similar compound with a different substitution pattern on the cholan ring.

The uniqueness of magnesium bis(3,12-dihydroxycholan-24-oate) lies in its specific hydroxylation pattern and the presence of magnesium, which imparts distinct chemical and biological properties.

Properties

CAS No.

212505-51-6

Molecular Formula

C48H78MgO8

Molecular Weight

807.4 g/mol

IUPAC Name

magnesium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/2C24H40O4.Mg/c2*1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h2*14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;;+2/p-2/t2*14-,15-,16-,17?,18-,19?,20?,21+,23+,24-;/m11./s1

InChI Key

KVPZPSPOBQUDPV-QKECBBNCSA-L

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1([C@H](CC3C2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1([C@H](CC3C2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Mg+2]

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Mg+2]

Origin of Product

United States

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